molecular formula C27H36N4O5S B066304 Ibutamoren CAS No. 159634-47-6

Ibutamoren

Cat. No.: B066304
CAS No.: 159634-47-6
M. Wt: 528.7 g/mol
InChI Key: UMUPQWIGCOZEOY-JOCHJYFZSA-N
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Description

Ibutamoren, also known as MK-677, is a potent, long-acting, orally-active, selective, and non-peptide agonist of the ghrelin receptor. It is a growth hormone secretagogue that mimics the growth hormone-stimulating action of the endogenous hormone ghrelin. This compound has been shown to increase the secretion of several hormones, including growth hormone and insulin-like growth factor 1, without affecting cortisol levels .

Mechanism of Action

Target of Action

Ibutamoren, also known as MK-677, primarily targets the ghrelin receptor . Ghrelin, often referred to as the ‘hunger hormone’, is an endogenous hormone known for its role in stimulating appetite and regulating energy balance . The ghrelin receptor is a G-protein-coupled receptor located in the brain, particularly in the pituitary and hypothalamic glands .

Mode of Action

This compound functions by mimicking the action of ghrelin . It binds to the ghrelin receptor in the brain, thereby stimulating the release of growth hormone (GH) from the pituitary gland . This interaction leads to an increase in insulin-like growth factor 1 (IGF-1) levels , a hormone with a similar function and molecular structure to insulin.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GH–IGF-1 axis . By stimulating the release of GH, this compound indirectly leads to an increase in IGF-1 levels . IGF-1 is a crucial factor in cell growth and development, and it plays a significant role in muscle and bone growth .

Pharmacokinetics

This compound is orally active, and it has a relatively long half-life, which allows for once-daily dosing . After administration, IGF-1 levels remain elevated in humans for up to 24 hours . This extended duration of action contributes to the compound’s sustained increases in plasma levels of GH and IGF-1 .

Result of Action

The activation of the GH–IGF-1 axis by this compound leads to several physiological effects. It has been shown to increase lean body mass with no change in total fat mass or visceral fat . Human studies have shown it to increase both muscle mass and bone mineral density , making it a promising potential therapy for the treatment of frailty in the elderly . Moreover, this compound has been shown to improve sleep quality .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effects on muscle mass and strength become more apparent with prolonged use . Additionally, the compound’s effects on sleep architecture may vary between young and older subjects .

Biochemical Analysis

Biochemical Properties

Ibutamoren (MK-677) functions by binding to ghrelin receptors, which are primarily located in the hypothalamus . Upon activation, these receptors signal the pituitary gland to release growth hormone into the bloodstream . This initiation of the growth hormone cascade plays a pivotal role in regulating various physiological processes, including growth, metabolism, and muscle maintenance . MK-677 influences the secretion of Insulin-like Growth Factor-1 (IGF-1), a vital mediator of cell growth and repair, thus contributing to the anabolic effects observed with its administration .

Cellular Effects

This compound (MK-677) has been shown to sustain activation of the GH–IGF-1 axis, increasing growth hormone secretion by up to 97% . It has been suggested to increase lean body mass as well as muscle mass and strength . In elderly individuals, MK-677 stimulates bone tissue renewal . In another study, this compound consumption led to increased levels of the growth hormone and insulin-like growth factor 1, an increase in both muscle and fat body mass with a slight impact on the bone mineral density .

Molecular Mechanism

This compound (MK-677) operates by binding to the ghrelin receptor in the brain, mimicking the actions of the hunger hormone ghrelin . This activation triggers the release of growth hormone from the pituitary gland, elevating circulating levels of GH . Unlike direct GH supplementation, MK-677 does not suppress the body’s own GH production .

Temporal Effects in Laboratory Settings

The metabolism of this compound (MK-677) was investigated by analyzing human urine samples collected over 2 weeks following a single oral administration of the drug . The hydroxylated analyte can be detected 4 days after a single oral administration of the compound, making it a promising target for detection .

Dosage Effects in Animal Models

In studies conducted on dogs, it has been demonstrated that this compound increases growth hormone levels with high specificity . The use of this compound in healthy overweight men for 2 months resulted in a sustained elevation of the serum levels of the growth hormone, insulin-like growth factor 1, and insulin-like growth factor binding protein 3 .

Metabolic Pathways

This compound (MK-677) stimulates the pituitary gland to increase the synthesis and secretion of growth hormone, supporting essential physiological functions and contributing to overall well-being . Optimal growth hormone levels are crucial for metabolic processes, muscle growth, and repair of tissues .

Transport and Distribution

This compound (MK-677) is identified as a non-peptide growth hormone secretagogue with the capability to replicate the function of ghrelin, binding to a specific ghrelin receptor (GHSR) situated in the brain . This particular compound, recognized for its oral administration method, functions by inducing the pituitary gland to release an increased quantity of growth hormone, consequently elevating the levels of insulin-like growth factor 1 (IGF-1) .

Preparation Methods

The synthesis of ibutamoren involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the preparation of the spiroindoline intermediate, followed by its coupling with other components to form the final product. Industrial production methods often utilize high-performance liquid chromatography and mass spectrometry to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Ibutamoren undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions include hydroxylated and dealkylated derivatives. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Scientific Research Applications

Ibutamoren has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of growth hormone secretion and its regulation. In biology, it is used to investigate the effects of growth hormone on various physiological processes, including muscle growth, bone density, and metabolism. In medicine, this compound is being studied as a potential treatment for growth hormone deficiency, muscle wasting, and frailty in the elderly. It has also shown promise in improving sleep architecture by increasing REM and deep sleep .

Comparison with Similar Compounds

Ibutamoren is often compared with other growth hormone secretagogues, such as ipamorelin and MK-2866 (Ostarine). While ipamorelin is a peptide that requires subcutaneous injections, this compound is a non-peptide compound with excellent oral bioavailability. MK-2866, on the other hand, is a selective androgen receptor modulator that targets muscle growth. This compound’s unique mechanism of action and its ability to be administered orally make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27/h4-12,22H,13-19,28H2,1-3H3,(H,29,33)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUPQWIGCOZEOY-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166700
Record name Ibutamoren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159634-47-6
Record name Ibutamoren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159634-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibutamoren [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ibutamoren
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159634-47-6
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Record name IBUTAMOREN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does MK-677 (Ibutamoren) interact with its target and what are the downstream effects?

A1: MK-677 acts as a growth hormone secretagogue, meaning it stimulates the secretion of growth hormone (GH). It achieves this by mimicking the action of ghrelin, a naturally occurring hormone that binds to the growth hormone secretagogue receptor (GHSR). [, ] This binding leads to a cascade of signaling events that ultimately result in increased GH release from the pituitary gland. Elevated GH levels subsequently promote the production of insulin-like growth factor-1 (IGF-1), a hormone with anabolic effects in various tissues. [, ]

Q2: What is the efficacy of MK-677 in treating Alzheimer's Disease, as investigated in the provided research?

A2: A double-blind, multicenter study involving 563 patients with mild to moderate Alzheimer's disease investigated the efficacy of MK-677. [] While MK-677 successfully increased serum IGF-1 levels significantly (60.1% at 6 weeks and 72.9% at 12 months), it did not demonstrate a statistically significant improvement in cognitive function or slow the progression of the disease compared to the placebo group. [] This suggests that despite engaging its target and increasing IGF-1, MK-677 might not be an effective treatment strategy for Alzheimer's disease.

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